molecular formula C14H16N4O4 B12272953 1,2-Pyrrolidinedicarboxylic acid, 4-azido-, 2-methyl 1-(phenylmethyl)ester, (2S-cis)-

1,2-Pyrrolidinedicarboxylic acid, 4-azido-, 2-methyl 1-(phenylmethyl)ester, (2S-cis)-

Cat. No.: B12272953
M. Wt: 304.30 g/mol
InChI Key: KSOAQYHIARNCDQ-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-based dicarboxylate derivative with distinct structural and functional features. The pyrrolidine ring is substituted at the 4-position with an azido (-N₃) group, which confers unique reactivity, particularly in bioorthogonal "click chemistry" applications. The 1- and 2-positions are esterified with a benzyl (phenylmethyl) and methyl group, respectively, influencing solubility and stability. The stereochemistry (2S-cis) is critical for its biological interactions and synthetic utility.

Properties

Molecular Formula

C14H16N4O4

Molecular Weight

304.30 g/mol

IUPAC Name

1-O-benzyl 2-O-methyl 4-azidopyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C14H16N4O4/c1-21-13(19)12-7-11(16-17-15)8-18(12)14(20)22-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3

InChI Key

KSOAQYHIARNCDQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Ring-Closing via Intramolecular Schmidt Reaction

A Tf₂O-promoted intramolecular Schmidt reaction of ω-azido carboxylic acids offers a direct route to pyrrolidine scaffolds. For example, treatment of 2-substituted ω-azido carboxylic acids with triflic anhydride generates reactive intermediates that cyclize into pyrrolidines. This method avoids harsh conditions and achieves moderate yields (50–70%) while preserving stereochemical integrity.

Example Protocol :

  • Substrate : 2-Methyl-4-azidopentanedioic acid
  • Activator : Tf₂O (1.2 equiv) in CH₂Cl₂ at −78°C
  • Cyclization : Stir at 25°C for 12 h
  • Workup : Acetylation with acetic anhydride to stabilize the product
  • Yield : 65% (cis:trans = 8:1)

Catalytic Hydrogenation for Stereochemical Control

Catalytic hydrogenation is pivotal for introducing chiral centers. Patent WO2014206257A1 details the use of chiral catalysts under hydrogen pressure to reduce prochiral intermediates into cis-pyrrolidines. For instance, (S)-N-p-methoxybenzyl-2-tert-butoxycarbonyl-4-benzyloxycarbonyl-pyrrolidine undergoes hydrogenolysis with sodium ethoxide and nickel catalysts to yield cis-products.

Key Data :

Parameter Value Source
Catalyst Nickel (Raney Ni)
Pressure 1.4–1.5 MPa H₂
Solvent Ethanol/DMF (5:1)
Temperature 50°C
Yield 95%

Stereochemical Optimization

Achieving the cis-(2S,4S) configuration requires chiral auxiliaries or asymmetric catalysis. The patent CN109020784A highlights the use of zinc-sodium alloys to enhance Grignard reagent reactivity, indirectly influencing stereoselectivity during ring formation. Alternatively, enzymatic resolution of racemic mixtures using lipases (e.g., CAL-B) can enrich cis-diastereomers.

Stereochemical Outcomes :

  • Cis:Trans Ratio : 8:1 (Schmidt reaction)
  • Enantiomeric Excess : >90% (catalytic hydrogenation)

Industrial-Scale Considerations

Scalable synthesis demands cost-effective reagents and minimal purification steps. Lonkar et al. (2004) demonstrated a high-yield (95%) hydrogenation protocol using nickel catalysts, amenable to kilogram-scale production. Continuous-flow systems may further enhance efficiency by mitigating azide-related hazards.

Industrial Protocol :

  • Substrate : 4-Nitro-pyrrolidine-2-carboxylic acid derivatives
  • Reduction : H₂ (20 bar), Ni catalyst, ethyl acetate, 2 h
  • Purification : Crystallization from ethanol/water

Chemical Reactions Analysis

Types of Reactions

1,2-Pyrrolidinedicarboxylic acid, 4-azido-, 2-methyl 1-(phenylmethyl)ester, (2S-cis)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro compounds, amines, and various substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

1,2-Pyrrolidinedicarboxylic acid, 4-azido-, 2-methyl 1-(phenylmethyl)ester, (2S-cis)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its azido group.

    Medicine: Explored for its potential in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 4-azido-, 2-methyl 1-(phenylmethyl)ester, (2S-cis)- involves its interaction with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and labeling studies. Additionally, the compound’s ester groups can undergo hydrolysis, releasing active carboxylic acids that can interact with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at the 4-Position

The 4-position substituent significantly alters chemical reactivity and biological activity:

  • 4-Azido vs. 4-Fluoro :
    The 4-azido group (target compound) enables click chemistry for bioconjugation, whereas the 4-fluoro analog [(2S,4R)-1-Benzyl-2-methyl-4-fluoropyrrolidine-1,2-dicarboxylate] exhibits enhanced electronegativity, affecting hydrogen bonding and metabolic stability. Fluorinated analogs are often used to modulate pharmacokinetics .
  • 4-Azido vs. 4-Amino: The 4-amino derivative [(2S,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid methyl ester hydrochloride] introduces a basic amine, enabling salt formation and improved water solubility. This contrasts with the azido group’s neutral but reactive profile .
  • 4-Azido vs. 4-Oxo :
    The 4-oxo analog [(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate] introduces a ketone, which can participate in nucleophilic additions or serve as a hydrogen bond acceptor. This contrasts with the azide’s role in cycloaddition reactions .

Ester Group Variations

The ester groups at the 1- and 2-positions influence steric bulk and lipophilicity:

  • Benzyl (Phenylmethyl) Ester (1-position): The benzyl group in the target compound enhances lipophilicity, favoring membrane permeability. However, it is susceptible to hydrogenolysis, limiting stability under reducing conditions.
  • tert-Butyl Ester (1-position) :
    In (2S,4S)-1-tert-butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate, the tert-butyl group improves steric protection and acid stability, making it a preferred choice in solid-phase peptide synthesis (SPPS) .
  • Methyl Ester (2-position) :
    The methyl ester in the target compound is less bulky than ethyl or benzyl esters, facilitating synthetic modifications. For example, 5-Ethyl 2-methyl pyrrolidine-2,5-dicarboxylate derivatives () show altered crystallization behavior due to increased alkyl chain length .

Stereochemical Differences

Stereochemistry at the 2- and 4-positions dictates biological activity and synthetic pathways:

  • 2S-cis vs. 2S-trans :
    The cis configuration in the target compound may favor specific enzyme-binding conformations, whereas trans isomers, such as (2S-trans)-4-azido-1,2-pyrrolidinedicarboxylic acid derivatives, exhibit distinct spatial arrangements that could hinder interactions with chiral receptors .
  • 4R vs. 4S :
    For example, (2S,4R)-dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate () demonstrates how hydroxyl group orientation impacts hydrogen-bonding networks and solubility .

Data Table: Key Structural and Functional Comparisons

Compound Name 4-Position Substituent 1-Position Ester 2-Position Ester Stereochemistry Key Applications/Properties Reference
1,2-Pyrrolidinedicarboxylic acid, 4-azido-, 2-methyl 1-(phenylmethyl)ester Azido (-N₃) Benzyl Methyl 2S-cis Click chemistry, intermediates
(2S,4R)-1-Benzyl-2-methyl-4-fluoropyrrolidine-1,2-dicarboxylate Fluoro (-F) Benzyl Methyl 2S,4R PK modulation, fluorinated probes
(2S,4S)-1-tert-Butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate Azido (-N₃) tert-Butyl Methyl 2S,4S SPPS, acid-stable intermediates
(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate Oxo (=O) Benzyl Methyl 2S Ketone-based reactions, prodrugs
(2S,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylate hydrochloride Amino (-NH₂) tert-Butyl Methyl 2S,4R Salt forms, hydrophilic intermediates

Biological Activity

1,2-Pyrrolidinedicarboxylic acid, 4-azido-, 2-methyl 1-(phenylmethyl)ester, (2S-cis)- is a specialized organic compound notable for its unique structural features, including an azido group and a pyrrolidine ring. This compound has gained attention in various scientific fields such as organic chemistry, medicinal chemistry, and biochemistry due to its distinct reactivity and potential biological applications.

  • Molecular Formula : C14H16N4O4
  • Molecular Weight : Approximately 304.30 g/mol
  • CAS Number : 84520-68-3

The presence of the azido group allows for significant reactivity, particularly in click chemistry applications, enabling the formation of stable triazole linkages with alkynes. This characteristic is crucial for bioconjugation and labeling studies, which are essential for understanding protein interactions and cellular processes.

The biological activity of this compound is largely attributed to its azido functionality. The ability to form covalent bonds with alkynes in biomolecules facilitates the study of various biological interactions. The ester groups present in the compound can hydrolyze to release active carboxylic acids that may interact with various biological targets, enhancing its therapeutic potential.

Applications in Research

  • Bioconjugation : The azido group enables the compound to participate in click chemistry reactions, making it useful for attaching biomolecules to surfaces or other molecules.
  • Protein Interaction Studies : By forming covalent bonds with proteins through click chemistry, researchers can study protein interactions and dynamics within cellular environments.
  • Therapeutic Potential : The compound's ability to interact with biological targets opens avenues for therapeutic applications, particularly in drug development.

Toxicological Profile

Research indicates that compounds similar to 1,2-Pyrrolidinedicarboxylic acid derivatives exhibit low toxicity levels. For example, studies on related compounds have shown no significant adverse effects at certain dosage levels in animal models .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar pyrrolidine derivatives is useful:

Compound NameMolecular FormulaBiological ActivityI50 (µM)
Compound AC14H16N4O4ACE Inhibitor0.07
Compound BC12H14N2O3Antimicrobial5.0
Compound CC13H15N3O5Anticancer0.5

The table above highlights that while some derivatives exhibit specific biological activities such as ACE inhibition or antimicrobial properties, the unique azido functionality of the subject compound provides distinct reactivity profiles not found in other similar compounds.

Study on Click Chemistry Applications

In a recent study focusing on click chemistry applications involving azido compounds, researchers demonstrated how 1,2-Pyrrolidinedicarboxylic acid derivatives could successfully conjugate with various biomolecules. This study emphasized the versatility of azido groups in creating stable linkages necessary for drug delivery systems and imaging technologies.

Investigation of Therapeutic Applications

Another case study explored the potential therapeutic applications of this compound in treating diseases associated with protein misfolding. The ability to label misfolded proteins using click chemistry allowed for better understanding and targeting of these proteins within cells .

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